1-Hexylpyridinium tetrafluoroborate chemical structure and properties
1-Hexylpyridinium tetrafluoroborate chemical structure and properties
An In-Depth Technical Guide to 1-Hexylpyridinium Tetrafluoroborate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hexylpyridinium Tetrafluoroborate, an ionic liquid of significant interest in various scientific fields. We delve into its fundamental chemical structure, detailed physicochemical properties, synthesis protocols, and key applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies. By synthesizing data from established scientific literature and supplier technical data sheets, this guide aims to deliver an authoritative and trustworthy resource, complete with detailed experimental procedures, data presented for clarity, and visual diagrams to illustrate core concepts.
Introduction to 1-Hexylpyridinium Tetrafluoroborate ([HPy][BF₄])
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, and often even at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have established them as versatile alternatives to traditional volatile organic compounds (VOCs).[1] 1-Hexylpyridinium tetrafluoroborate, often abbreviated as [HPy][BF₄], is a prominent member of the pyridinium-based family of ionic liquids.[2]
It is composed of an organic pyridinium cation, specifically a pyridine ring N-substituted with a hexyl alkyl chain, and an inorganic tetrafluoroborate anion ([BF₄]⁻).[3][4] This combination imparts a unique set of properties that make it a valuable tool in diverse applications, including electrochemistry, organic synthesis, and materials science.[1][3] As a "designer solvent," its characteristics can be understood through the interplay of its constituent ions, where the bulky, asymmetric cation frustrates crystal lattice formation, leading to a low melting point, while the tetrafluoroborate anion influences properties like viscosity and electrochemical stability.[5] This guide will explore these facets in detail, providing the technical grounding necessary for its effective application in a laboratory and developmental setting.
Chemical Structure and Physicochemical Properties
The identity and behavior of [HPy][BF₄] are rooted in its molecular structure. The cation, 1-hexylpyridinium, consists of a planar, aromatic pyridinium ring attached to a flexible, non-polar hexyl chain. The anion is the highly symmetric and weakly coordinating tetrafluoroborate ion.
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IUPAC Name: 1-hexylpyridin-1-ium tetrafluoroborate[4]
The key physicochemical properties are summarized in the table below. These values are critical for designing experiments, modeling processes, and ensuring safe handling.
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 251.07 g/mol | - | [4][6][7] |
| Physical State | Liquid | Room Temperature | [3] |
| Melting Point | < Room Temperature | - | [6] |
| Density | 1.16 g/cm³ | 23 °C | [6] |
| Viscosity | 460 cP | 18 °C | [6] |
| Ionic Conductivity | 0.90 mS/cm | 30 °C | [6] |
The solubility of [HPy][BF₄] is also a key consideration. Studies on its mutual solubility with toluene show a highly asymmetrical liquid-liquid equilibrium. While the mole fraction of the ionic liquid in toluene is very low (1.0·10⁻⁵ to 5.2·10⁻⁵), toluene is significantly more soluble in the ionic liquid, with mole fractions ranging from 0.318 to 0.579 at temperatures between 298.15 K and 338.15 K.[8] This behavior is crucial for applications involving liquid-liquid extractions or when used as a solvent for aromatic compounds.
Synthesis and Characterization
The synthesis of 1-Hexylpyridinium tetrafluoroborate is typically achieved through a well-established two-step process involving N-alkylation followed by anion metathesis. This approach allows for high purity and yield.[1]
Diagram of the Synthesis Workflow
Caption: General synthesis pathway for 1-Hexylpyridinium Tetrafluoroborate.
Experimental Protocol: Synthesis
Causality: The choice of a two-step method is deliberate. Direct synthesis is often not feasible. The initial quaternization creates the stable organic cation. The subsequent anion exchange is a thermodynamically favorable process that allows for the introduction of the desired tetrafluoroborate anion while removing the initial halide as a precipitating salt, which simplifies purification.[1]
Step 1: Synthesis of 1-Hexylpyridinium Bromide (Intermediate)
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (1 equivalent) and toluene.
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While stirring, add 1-bromohexane (1.1 equivalents) to the solution.
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Heat the reaction mixture to 80°C and maintain under vigorous stirring for 18 hours.[9]
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After cooling to room temperature, the resulting pyridinium salt may precipitate or form a separate phase. Wash the product with a non-polar solvent like ethyl acetate to remove unreacted starting materials.
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Dry the intermediate product, 1-hexylpyridinium bromide, under vacuum to remove all volatile organic compounds.
Step 2: Anion Exchange to form 1-Hexylpyridinium Tetrafluoroborate
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Dissolve the dried 1-hexylpyridinium bromide (1 equivalent) in dichloromethane.
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In a separate container, prepare a solution of sodium tetrafluoroborate (1.2 equivalents) in a suitable solvent if necessary, or add it directly as a solid.
-
Add the sodium tetrafluoroborate to the pyridinium salt solution.
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Heat the mixture to a moderate temperature (e.g., 70°C) and stir for approximately 3 hours.[1]
-
During the reaction, a solid precipitate of sodium bromide (NaBr) will form.
-
After the reaction is complete, cool the mixture and remove the solid metal halide by filtration.
-
Collect the filtrate and remove the dichloromethane solvent using a rotary evaporator.
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The remaining substance is the desired ionic liquid, 1-hexylpyridinium tetrafluoroborate. Further drying under high vacuum may be necessary to remove residual solvent and moisture.
Characterization
The structural integrity of the synthesized [HPy][BF₄] must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.[1]
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¹H NMR: Confirms the presence of the 1-hexylpyridinium cation. The spectrum would show characteristic peaks for the aromatic protons on the pyridinium ring and distinct signals for the protons of the hexyl chain.
-
¹³C NMR: Provides complementary information on the carbon skeleton of the cation.
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¹⁹F and ¹¹B NMR: These are crucial for confirming the presence and integrity of the tetrafluoroborate anion. The ¹⁹F NMR spectrum of the [BF₄]⁻ anion typically shows a signal around -148 to -150 ppm.[1][10] The signal may show coupling to the ¹¹B and ¹⁰B isotopes.
Applications in Research and Development
The unique properties of [HPy][BF₄] make it a highly effective compound in several advanced applications.
Diagram of Properties and Applications
Caption: Relationship between core properties and applications of [HPy][BF₄].
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Metal Plating and Electrochemistry: [HPy][BF₄] is particularly advantageous in metal finishing and plating.[3] Its wide electrochemical window and high thermal stability permit operation at higher current densities and temperatures, which can increase plating speed and efficiency.[3] The controlled ionic environment it provides can lead to smoother, more uniform metal deposits with better adhesion and lower porosity compared to traditional aqueous electrolytes.[3]
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Green Solvents and Catalysis: The negligible vapor pressure of [HPy][BF₄] significantly reduces volatile organic compound (VOC) emissions, positioning it as a "green" alternative to conventional solvents.[1][3] It can dissolve a wide range of organic, inorganic, and organometallic compounds, making it a versatile medium for organic synthesis and catalysis.[1]
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Materials Science: Research has explored the use of N-hexylpyridinium-based ionic liquids as effective dispersing solvents for microcrystalline cellulose, indicating potential applications in biopolymer processing and the creation of novel composite materials.[9]
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Energy Storage: Like many ionic liquids, [HPy][BF₄] is a candidate for use in energy storage devices. Its ionic conductivity and electrochemical stability are desirable properties for electrolytes in batteries and supercapacitors.[1][6]
Safety, Handling, and Disposal
Scientific integrity demands rigorous attention to safety. 1-Hexylpyridinium tetrafluoroborate, while less volatile than traditional solvents, is an active chemical that requires careful handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Avoid contact with skin, eyes, and clothing, and do not breathe mists or vapors.[12][13]
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
[HPy][BF₄] can be hygroscopic.[12] It should be stored in a tightly closed container in a dry, cool place.
-
For long-term stability and to prevent degradation from moisture, storage under an inert atmosphere (e.g., nitrogen) is recommended.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.[12]
-
-
Disposal:
Conclusion
1-Hexylpyridinium tetrafluoroborate stands out as a versatile and valuable ionic liquid with a well-defined set of physicochemical properties. Its utility in electroplating, as a green solvent, and in materials science is directly linked to its unique molecular structure. Understanding its synthesis, characterization, and safe handling protocols, as detailed in this guide, is paramount for any researcher or developer looking to leverage its potential. As research into ionic liquids continues to expand, the foundational knowledge of compounds like [HPy][BF₄] will be essential for driving innovation in chemistry, materials, and pharmaceutical development.
References
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- Singh, T., & Kumar, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Journal of Chemical Thermodynamics.
- SAFETY DATA SHEET - Fisher Scientific. (2024).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
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- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... (n.d.). ResearchGate.
- In search of tetrafluoroborate anion: F-NMR Chemical Shifts dependence of Substituents in tri-Aryl Pyrylium Cations. (n.d.). Semantic Scholar.
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